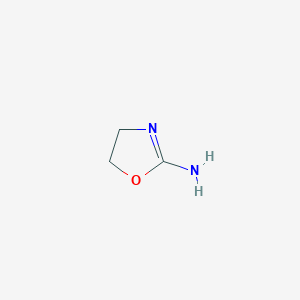

4,5-Dihydro-1,3-oxazol-2-amine

Vue d'ensemble

Description

L’Oxazolidin-(2Z)-ylideneamine est un composé hétérocyclique qui présente un cycle à cinq chaînons contenant à la fois des atomes d’azote et d’oxygène. Ce composé fait partie de la famille des oxazolidinones, connue pour ses activités biologiques importantes, en particulier en chimie médicinale.

Applications De Recherche Scientifique

Oxazolidin-(2Z)-ylideneamine has a wide range of applications in scientific research:

Industry: It is utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Mécanisme D'action

Le mécanisme d’action de l’Oxazolidin-(2Z)-ylideneamine implique son interaction avec des cibles moléculaires spécifiques. Dans le cas de son activité antibactérienne, le composé inhibe la synthèse des protéines bactériennes en se liant au ribosome bactérien . Cela empêche la formation de protéines fonctionnelles, conduisant finalement à la mort des cellules bactériennes.

Analyse Biochimique

Biochemical Properties

4,5-Dihydro-1,3-oxazol-2-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine transporters, thereby affecting neurotransmitter levels in the brain . This interaction is similar to that observed with amphetamines and cocaine, indicating its potential impact on monoaminergic neurotransmission . Additionally, this compound can undergo protonation, acylation, or alkylation reactions due to the presence of a primary amine group .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the release of neurotransmitters, thereby affecting synaptic transmission and overall brain function . Furthermore, it has been reported to impact the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For instance, it has been shown to interact with monoamine transporters, inhibiting their function and thereby increasing the levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft . This mechanism is similar to that of other psychostimulants, highlighting its potential impact on the central nervous system.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and increase attention . At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I metabolic reactions, including hydrolysis, carboxylation, hydroxylation, and carbonylation . The principal isoenzyme involved in its metabolism is CYP2D6, which plays a significant role in its biotransformation . These metabolic processes can lead to the formation of several metabolites, each with distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with monoamine transporters, facilitating its uptake into neuronal cells . Additionally, its distribution within the body is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and synaptic vesicles of neuronal cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments. The presence of this compound in these subcellular locations allows it to modulate neurotransmitter release and synaptic transmission effectively .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’Oxazolidin-(2Z)-ylideneamine peut être synthétisée par diverses méthodes. Une approche courante implique la cyclisation intramoléculaire de N-allylcarbamates en utilisant des composés d’iode hypervalent dans un milieu d’hexafluoroisopropanol . Une autre méthode comprend la recyclisation des 3-(2-hydroxyéthyl)-1-sulfonyluraciles par l’action de l’hydrure de sodium à température ambiante .

Méthodes de production industrielle

La production industrielle d’Oxazolidin-(2Z)-ylideneamine implique généralement une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté élevée. Les méthodes spécifiques peuvent varier en fonction de l’application souhaitée et de la disponibilité des matières premières.

Analyse Des Réactions Chimiques

Types de réactions

L’Oxazolidin-(2Z)-ylideneamine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction impliquent souvent des réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent un groupe partant dans le composé.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.

Substitution : Nucléophiles tels que les halogénures ou les amines.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés d’oxazolidinone, tandis que la réduction peut produire des oxazolidines substituées par des amines.

Applications de la recherche scientifique

L’Oxazolidin-(2Z)-ylideneamine a une large gamme d’applications dans la recherche scientifique :

Industrie : Il est utilisé dans la synthèse de produits pharmaceutiques et d’autres composés biologiquement actifs.

Comparaison Avec Des Composés Similaires

Composés similaires

Linézolide : Un antibiotique oxazolidinone bien connu avec un mécanisme d’action similaire.

Tédizolisme : Un autre dérivé d’oxazolidinone avec une puissance accrue contre les souches bactériennes résistantes.

Contezolide : Une nouvelle oxazolidinone aux propriétés antibactériennes prometteuses.

Unicité

L’Oxazolidin-(2Z)-ylideneamine est unique en raison de ses caractéristiques structurelles spécifiques et de sa capacité à servir d’intermédiaire polyvalent dans la synthèse de divers composés biologiquement actifs. Son mécanisme d’action distinct et son faible potentiel de résistance en font un composé précieux en chimie médicinale.

Activité Biologique

4,5-Dihydro-1,3-oxazol-2-amine is a heterocyclic organic compound with potential biological activity. Its structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its oxazole ring structure. The compound can exist in various forms and is known for its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with oxazole structures can modulate signaling pathways by binding to adenosine receptors and other molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has been shown to influence the activity of neurotransmitter receptors, which could affect central nervous system functions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties. In vitro studies suggest that it may have effects similar to known stimulants by inducing the release of neurotransmitters such as dopamine (DA) and norepinephrine (NE), potentially impacting mood and cognition .

Case Studies

Several case studies have explored the effects of this compound:

- Study on Neurotransmitter Release :

- Antimicrobial Testing :

Research Findings

Propriétés

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXGBZDYGZBRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285885 | |

| Record name | amino oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24665-93-8 | |

| Record name | NSC43138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | amino oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WC5KQ7SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.